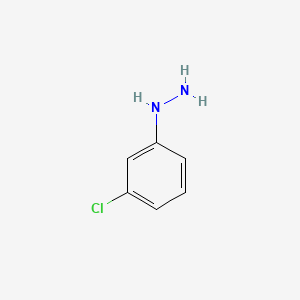

(3-Chlorophenyl)hydrazine

Beschreibung

Eigenschaften

IUPAC Name |

(3-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPJLZASIVURDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163761 | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-20-3 | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK2TV9Y5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Diazotization and Reduction Using Sodium Pyrosulfite

A patented method utilizes 3-chloroaniline as the starting material. The compound undergoes diazotization followed by reduction with sodium pyrosulfite under controlled pH and temperature conditions, yielding high purity (3-Chlorophenyl)hydrazine at low cost.

| Step | Conditions | Details |

|---|---|---|

| Diazotization | 3-chloroaniline, sodium nitrite, HCl | Formation of diazonium salt at low temperature |

| Reduction | Sodium pyrosulfite, 10–35 °C, pH 7–9 | Efficient reduction to hydrazine derivative |

| Hydrolysis | Post-reduction hydrolysis | Final conversion to this compound |

- High purity product

- Mild reaction conditions (10–35 °C)

- pH control (7–9) optimizes yield

- Cost-effective due to inexpensive reagents

Yield: Typically improved compared to older methods (previously 63-72%).

Industrial Multi-Step Process with Sodium Sulfite Reduction

Industrial-scale synthesis often employs a multi-step approach:

| Step | Reagents and Conditions | Description |

|---|---|---|

| Diazotization | 3-chloroaniline, sodium nitrite, HCl | Formation of diazonium salt in acidic medium |

| Reduction | Sodium sulfite as reducing agent | Converts diazonium salt to hydrazine derivative |

| Purification | Crystallization and salt formation | Isolation of pure product, sometimes as salt forms |

This method is well-established and scalable but may require longer reaction times and careful control of reaction parameters to minimize impurities.

Preparation of this compound Oxalate via Zinc Reduction

A more recent patented method improves yield and purity by using zinc powder and concentrated hydrochloric acid for reduction, followed by purification and salt formation with oxalic acid.

| Step | Conditions | Details |

|---|---|---|

| Diazotization | 3-chloroaniline + 37% HCl, cooled to 0–5 °C, sodium nitrite added | Formation of diazonium salt under strongly acidic conditions |

| Reduction | Zinc powder + 37% HCl + water, 15–20 °C | Efficient reduction, reaction monitored until completion |

| pH Adjustment | Sodium hydroxide added to pH 10, incubated at 5 °C for 1–2 hours | Crystallization of crude hydrazine |

| Purification | Dissolution in water at 60 °C, decolorization with activated carbon, filtration, crystallization at 5 °C | Removal of impurities, obtaining pure hydrazine |

| Salt Formation | Dissolution in 30% oxalic acid at 60–70 °C, crystallization, cooling, filtration, acetone washing | Formation of hydrazine oxalate salt with high purity |

| Parameter | Value |

|---|---|

| Crude product yield | ~290 g from 500 g 3-chloroaniline |

| Purified hydrazine yield | ~240 g |

| Final oxalate yield | 360 g (42.1% yield) |

| Purity (HPLC) | ≥ 99.2% |

- High purity product with minimal impurities

- Shorter reaction times due to efficient zinc reduction

- Easy removal of zinc hydroxide byproducts

- Stable and reliable process suitable for scale-up

Comparative Summary of Preparation Methods

Research Findings and Notes

- The choice of reducing agent critically affects the reaction time, yield, and purity. Zinc powder in acidic medium provides a cleaner reaction with fewer impurities compared to sodium sulfite or pyrosulfite.

- Maintaining the diazotization step at low temperature (0–5 °C) is essential to prevent side reactions and ensure complete formation of the diazonium salt.

- pH adjustment after reduction is crucial for crystallization and isolation of the hydrazine intermediate.

- Purification using activated carbon and controlled crystallization improves product color and purity.

- Salt formation, particularly with oxalic acid, stabilizes the product and facilitates handling and storage with high purity retention.

- Industrial methods may vary in reducing agents and purification steps depending on scale and cost considerations.

Analyse Chemischer Reaktionen

Oxidation and Photocatalytic Cleavage

(3-Chlorophenyl)hydrazine undergoes N–N bond cleavage under visible light photocatalysis, yielding 3-chloroaniline as the primary product. Ruthenium complexes (e.g., ) and Rose Bengal are effective catalysts for this transformation .

| Catalyst | Substrate | Reaction Time (h) | Yield (%) | Side Products |

|---|---|---|---|---|

| Hydrazine | 15–48 | 60–75 | Minimal | |

| Rose Bengal | Hydrazine | 15–48 | 70 | Moderate |

Conditions : MeCN–MeOH (1:1 v/v), 2 mol% catalyst, 13 W light bulb .

Nucleophilic Substitution Reactions

The hydrazine group acts as a nucleophile, displacing halides in cross-coupling reactions. For example, reaction with 1-bromo-4-ethynylbenzene produces 1-chloro-3-(phenylethynyl)benzene with 75% yield :

Conditions : Room temperature, anhydrous solvent, no catalyst required .

Condensation with Carbonyl Compounds

This compound reacts with aldehydes or ketones to form hydrazones , a reaction critical in synthesizing Schiff bases and heterocycles.

Typical Reagents : Acetone, benzaldehyde.

Applications : Intermediate for pharmaceuticals and agrochemicals.

Reduction to Amines

Under reductive conditions, this compound is converted to 3-chloroaniline . Zinc powder in concentrated HCl effectively facilitates this transformation :

Conditions : 15–20°C, pH 7–9 .

Salt Formation

This compound forms stable salts with oxalic acid, enhancing its crystallinity and handling properties :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Properties

Recent studies have highlighted the antifungal activity of hydrazine-based compounds, including (3-Chlorophenyl)hydrazine, against Candida albicans. Research indicates that these compounds can significantly reduce the viability of C. albicans, including strains resistant to common antifungal treatments like fluconazole and caspofungin. In a study, this compound exhibited rapid fungicidal activity and reduced biofilm formation by approximately 60%, demonstrating its potential as an antifungal agent .

Antibacterial Activity

Hydrazones derived from this compound have shown promising antibacterial properties. A series of synthesized hydrazones were tested for their effectiveness against various bacterial strains. The results indicated that certain derivatives displayed significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes .

Synthesis of Hydrazone Derivatives

This compound serves as a precursor for synthesizing various hydrazone derivatives, which are compounds known for their diverse biological activities. For instance, one study synthesized (E)-1-[1-(3-Chlorophenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine and characterized its structure using X-ray crystallography. The compound exhibited interesting structural properties that could be linked to its biological activities .

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Studies have shown that derivatives of this compound can exhibit significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) often below 50 µM. This suggests that these compounds may provide a novel approach in the fight against tuberculosis, particularly with drug-resistant strains .

Table 1: Biological Activities of Hydrazine Derivatives

Wirkmechanismus

The mechanism of action of (3-Chlorophenyl)hydrazine involves its interaction with various molecular targets. It acts as an ionophore, disrupting the proton gradient across membranes, which affects the function of ATP synthase. This disruption leads to a decrease in ATP production, ultimately affecting cellular energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity and applications. A comparison of common derivatives is summarized below:

Key Observations :

- Chlorine (meta position) enhances electrophilicity, facilitating nucleophilic substitutions and cyclization reactions .

- Fluorine reduces steric hindrance but increases metabolic stability, making it favorable in drug design .

- Methoxy groups improve solubility but reduce reactivity due to electron-donating effects .

Comparison with Phenylhydrazine and 3-Fluorophenylhydrazine

- Phenylhydrazine : Lacks substituents, leading to lower regioselectivity in cyclization reactions .

- 3-Fluorophenylhydrazine : Requires harsher conditions (e.g., reflux in acetic acid) for pyrazoline formation, yielding ~75% compared to chloro analogs .

Antimicrobial and Anticancer Activity

- Pyrazoline Derivatives : 1-(3-Chlorophenyl)-3,5-diarylpyrazoles show broad-spectrum antibacterial activity against E. coli and S. aureus, with MIC values 2–8 μg/mL .

- Triazoloquinazolinones: Chloro-substituted derivatives exhibit higher cytotoxicity (IC₅₀ = 12–18 μM against HepG2 cells) than methoxy or unsubstituted analogs .

Biologische Aktivität

(3-Chlorophenyl)hydrazine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.

This compound, with the chemical formula , is a hydrazine derivative that exhibits unique properties influencing its biological activity. It is classified under the broader category of hydrazines, which are known for their reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Case Study: Anti-Tubercular Activity

In a study examining N-substituted amino acid hydrazides, it was found that modifications including this compound significantly enhanced antibacterial activity against various strains of Mtb. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong efficacy:

| Compound | MIC against Wild-Type Mtb (µM) | MIC against Isoniazid-Resistant Mtb (µM) | Cytotoxicity (against Macrophages, % at 100 µM) |

|---|---|---|---|

| 3-Chlorophenyl Ala Hydrazide | 3 | >10 | <10% |

| 3-Chlorophenyl Met Hydrazide | 3 | <10 | <10% |

The study demonstrated that these compounds exhibited a therapeutic index greater than 30, indicating their potential as effective treatments for drug-resistant tuberculosis .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays. The aforementioned study showed that while exhibiting strong antibacterial properties, the cytotoxic effects on mammalian cells were minimal. This dual activity suggests a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of metabolic pathways in target pathogens. For instance, it has been suggested that certain derivatives may inhibit enzymes crucial for bacterial survival, thereby enhancing their efficacy against resistant strains .

Antiviral Activity

Apart from antibacterial properties, some derivatives of this compound have shown antiviral activity . In a study focused on sulfonamide derivatives, specific compounds demonstrated efficacy against Tobacco Mosaic Virus (TMV), achieving approximately 50% inhibition . This highlights the versatility of this compound in combating various pathogens.

Q & A

Basic Research Question

- Toxicity : Hydrazines are neurotoxic and potential carcinogens; use fume hoods and PPE (gloves, goggles) .

- Stability : Store under inert gas (N2/Ar) to prevent oxidation .

- Waste disposal : Neutralize with dilute HCl before aqueous disposal to avoid explosive hydrazine salts .

How does the electronic nature of substituents influence the reactivity of this compound in cyclization reactions?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : The 3-Cl substituent enhances electrophilicity at the hydrazine nitrogen, accelerating cyclization (e.g., triazoloquinazolinone formation) .

- Steric effects : Bulky substituents on the phenyl ring can hinder access to catalytic sites, reducing reaction rates .

- Solvent interactions : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields in heterocycle synthesis .

What methodologies are recommended for tracking hydrazine decomposition pathways in catalytic applications?

Advanced Research Question

- Kinetic isotope labeling : Use deuterated hydrazine (N2D4) to trace hydrogen transfer steps .

- Mass spectrometry : Detect gaseous products (e.g., H2, N2) to quantify decomposition efficiency .

- In-situ Raman spectroscopy : Monitor N–N bond cleavage in real-time during catalytic reactions .

Application : Hydrazine monohydrate decomposition achieved 98% H2 selectivity using Ru-based catalysts, validated via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.